2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDGOEPVBPCRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603285 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-17-2 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,2,2 Trifluoro 1 Pyridin 2 Yl Ethanone and Its Chemical Congeners
Direct Synthesis Protocols for Trifluoromethyl Ketones
Direct methods focus on the introduction of the trifluoroacetyl group onto a pre-existing pyridine (B92270) ring or the final-step conversion of a precursor functional group into the target ketone.
Electrophilic Acylation with Trifluoroacetylating Reagents
The direct acylation of pyridine rings via classical Friedel-Crafts reactions is challenging. The lone pair on the pyridine nitrogen coordinates with the Lewis acid catalyst, forming a highly deactivated pyridinium (B92312) salt that is resistant to electrophilic attack. youtube.comnih.gov Consequently, alternative strategies are required for the trifluoroacetylation of pyridines.
One effective method involves the reaction of organometallic pyridine derivatives with a trifluoroacetylating agent. For instance, 2-pyridylmagnesium bromide can be reacted with trifluoroacetyl chloride in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) to yield 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone. Another approach utilizes a palladium-catalyzed cross-coupling reaction. A common trifluoroacetylating reagent is trifluoroacetic anhydride (B1165640) (TFAA), a powerful acylating agent often used to introduce the trifluoroacetyl group. wikipedia.orgrsc.org A documented synthesis involves the reaction of 2-bromopyridine (B144113) with trifluoroacetic anhydride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
While direct Friedel-Crafts acylation of pyridine itself is inefficient, derivatives with activating groups or specific heterocyclic systems fused to the pyridine ring can undergo this reaction. For example, imidazo[1,2-a]pyridines can be selectively acetylated at the C-3 position using acetic anhydride and a catalytic amount of aluminum chloride. nih.govnih.gov This suggests that careful substrate design could enable direct acylation pathways. Research has also explored using trifluoroacetic acid and/or its anhydride as both catalyst and reagent for Friedel-Crafts acylations, which can be recycled, increasing the reaction's sustainability. google.com
Table 1: Selected Direct Acylation Methods
| Pyridine Precursor | Acylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Pyridylmagnesium bromide | Trifluoroacetyl chloride | Anhydrous ether/THF | This compound | |
| 2-Bromopyridine | Trifluoroacetic anhydride | K₂CO₃, DMF, reflux | This compound |
Oxidative Transformation of alpha-Trifluoromethyl Secondary Alcohols to Ketones
A prevalent and reliable strategy for synthesizing trifluoromethyl ketones involves the oxidation of the corresponding secondary α-trifluoromethyl alcohols. These alcohol precursors can be readily prepared through the nucleophilic addition of a trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃), to a pyridine aldehyde (e.g., pyridine-2-carboxaldehyde). semanticscholar.orgnih.gov The subsequent oxidation to the ketone is a critical step.
Various oxidizing agents have been proven effective for this transformation, which can be challenging due to the electron-withdrawing nature of the trifluoromethyl group.
o-Iodoxybenzoic acid (IBX): This hypervalent iodine reagent efficiently oxidizes aryl and heteroaryl trifluoromethyl alcohols to their corresponding ketones under mild conditions. researchgate.net
Nitroxide Catalysts: Systems using catalytic quantities of nitroxides like 4-acetamido-TEMPO with a terminal oxidant (e.g., potassium persulfate or through photoredox catalysis) are effective for oxidizing aromatic and heteroaromatic α-trifluoromethyl alcohols. researchgate.netrsc.orgconsensus.app
Chromium-based Reagents: Classical oxidants like the Jones reagent (CrO₃ in aqueous sulfuric acid) can also be employed to convert the alcohol to the desired ketone. uzh.ch
The choice of oxidant often depends on the substrate's functional group tolerance and the desired reaction scale.
Table 2: Reagents for Oxidation of α-Trifluoromethyl Alcohols
| Oxidizing System | Substrate Example | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| o-Iodoxybenzoic acid (IBX) | Aryl/heteroaryl trifluoromethyl alcohols | Mild conditions | Good efficiency for functionalized substrates | researchgate.net |
| Nitroxide catalyst / K₂S₂O₈ | Aromatic/heteroaromatic alcohols | Catalytic nitroxide | Effective for various aromatic systems | researchgate.netconsensus.app |
| 4-acetamido-TEMPO / Photoredox | α-Trifluoromethyl alcohols | Visible light, catalytic oxidant | Avoids stoichiometric heavy-metal oxidants | rsc.org |
Multistep Synthetic Pathways to Functionalized this compound Derivatives
Multistep syntheses offer greater flexibility for introducing a wide array of substituents onto the pyridine ring or for creating complex analogues. These pathways involve either building the pyridine ring with the necessary functionality already in place or modifying a pre-formed trifluoromethyl-substituted pyridine.
Construction of Pyridine Ring Systems Incorporating Trifluoromethyl Ketone Functionality
Building the pyridine ring from acyclic, trifluoromethyl-containing precursors is a powerful strategy for accessing substituted trifluoromethylpyridines that may be difficult to obtain otherwise. nih.govjst.go.jp Cyclocondensation reactions are central to this approach. researchoutreach.org
Kröhnke Annulation: A multicomponent Kröhnke reaction between chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate (B1210297) provides a general route to 2-trifluoromethyl pyridines. researchgate.net
From α,β-Unsaturated Trifluoromethyl Ketones: These versatile building blocks can react with enamines or other suitable partners to construct the pyridine skeleton. For example, reaction with 2-(phenylsulfinyl)acetamide (B1254668) in a one-pot method yields trifluoromethylated 2-pyridones, which can be further converted to pyridines. rsc.org
Cobalt-Catalyzed Cycloaddition: A regioselective [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, catalyzed by a cobalt complex, affords α-trifluoromethylated pyridines in excellent yields. bohrium.com
Pechmann-type Reaction: The reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate, catalyzed by a Brønsted base, can produce 4-trifluoromethyl 2-pyrones. Using ammonium acetate as an ammonia (B1221849) source in this reaction yields the corresponding 4-trifluoromethyl 2-pyridones. rsc.org
These methods provide access to a diverse range of substitution patterns on the pyridine ring. orgsyn.org
Directed Functionalization of the Pyridine Nucleus
Modifying the pyridine ring of a pre-existing trifluoroacetylpyridine allows for late-stage diversification. The trifluoroacetyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAAr), particularly at positions ortho and para to the substituent (i.e., positions 3, 5, and 6).
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring facilitates reactions with nucleophiles. nih.gov Halogenated derivatives of 2-(trifluoroacetyl)pyridine can readily undergo substitution by various nucleophiles.
Electrophilic Substitution: Directing electrophiles to the pyridine ring is challenging but not impossible. Recent advances have enabled C-H functionalization at specific positions. For example, a method for 3-position-selective trifluoromethylation of pyridines has been developed based on nucleophilic activation via hydrosilylation, which generates an enamine intermediate that then reacts with an electrophilic trifluoromethylating agent. acs.orgchemrxiv.orgnih.gov While this method functionalizes a different position, it highlights the principle of activating the pyridine ring to react with electrophiles. acs.org
Diversification and Derivatization at the Ethanone (B97240) Moiety
The carbonyl group of this compound is highly electrophilic due to the powerful inductive effect of the adjacent CF₃ group. This makes it a prime site for a variety of chemical transformations.
Nucleophilic Addition: The ketone readily undergoes nucleophilic addition. Reduction with agents like sodium borohydride (B1222165) yields the corresponding α-trifluoromethyl secondary alcohol. Addition of organometallic reagents (e.g., Grignard or organolithium reagents) provides access to tertiary alcohols.
Trifluoromethylation of Esters: A direct method to form trifluoromethyl ketones involves the nucleophilic trifluoromethylation of esters. For example, methyl esters can be converted to trifluoromethyl ketones using a system of fluoroform (HCF₃) and potassium hexamethyldisilazide (KHMDS) in triglyme. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction could be applied to methyl picolinate (B1231196) derivatives.
Condensation Reactions: The carbonyl group can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. These derivatives are valuable intermediates for further synthesis. For example, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine proceeds through the cyclization of a ketoxime acetate. orgsyn.org
These derivatizations of the ethanone moiety allow for the construction of a vast library of analogues with modified properties.
Table 3: Compound Names Mentioned in Article
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 2-(Trifluoroacetyl)pyridine |
| Trifluoroacetic anhydride | TFAA |
| Trifluoroacetyl chloride | |
| 2-Pyridylmagnesium bromide | |
| 2-Bromopyridine | |
| Imidazo[1,2-a]pyridine | |
| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | α-Trifluoromethyl-2-pyridinemethanol |
| Pyridine-2-carboxaldehyde | 2-Formylpyridine |
| (Trifluoromethyl)trimethylsilane | TMSCF₃, Ruppert-Prakash reagent |
| o-Iodoxybenzoic acid | IBX |
| 4-acetamido-TEMPO | |
| 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide | |
| Ethyl 4,4,4-trifluoroacetoacetate | |
| Fluoroform | HCF₃, Trifluoromethane |
| Potassium hexamethyldisilazide | KHMDS |
| Methyl picolinate | Methyl pyridine-2-carboxylate |
Principles of Chemo-, Regio-, and Stereoselectivity in Synthesis
The controlled synthesis of specific isomers of trifluoromethyl pyridyl ketones relies heavily on the principles of chemo-, regio-, and stereoselectivity. These principles guide the reaction to yield the desired product while minimizing the formation of unwanted side products.
Chemoselectivity , or the preferential reaction of one functional group over another, is crucial when dealing with molecules containing multiple reactive sites. For instance, in the synthesis of chiral fluorinated hydroxyketones from prochiral methyl/trifluoromethyl diketones, ketoreductase enzymes have demonstrated the ability to selectively reduce the methyl ketone over the trifluoromethyl ketone, or vice versa. nih.gov This enzymatic approach provides a highly chemoselective route to valuable chiral building blocks, avoiding the need for cumbersome protection and deprotection steps. nih.gov
Regioselectivity , the control of the position of a chemical bond or substituent, is paramount when synthesizing substituted pyridines. The introduction of a trifluoromethyl group onto a pyridine ring can be achieved through several methods, each with its own regiochemical outcome. nih.gov For example, direct trifluoromethylation of pyridine derivatives often leads to a mixture of isomers, the ratio of which is influenced by the electronic nature of the substituents already on the ring and the reaction conditions. The synthesis of 2,4,6-triarylpyridines can be achieved with high regioselectivity from methyl ketones and electron-deficient acetylenes, demonstrating how the choice of starting materials and reaction pathway can dictate the final arrangement of substituents. researchgate.net
Stereoselectivity , the preferential formation of one stereoisomer over another, is a key consideration in the synthesis of chiral molecules. Highly enantioselective methods for the synthesis of chiral pyridine derivatives are of great interest due to their prevalence in pharmaceuticals. nih.govrsc.org One notable approach involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. nih.govresearchgate.net This method allows for the creation of chiral centers with high enantioselectivity. nih.govresearchgate.net Another strategy employs iridium catalysis for the enantioselective C3 allenylation of pyridines, providing access to a range of chiral C3-functionalized pyridines with excellent enantioselectivity. chemrxiv.org Furthermore, the reduction of the ketone in this compound can be performed stereoselectively to yield a chiral alcohol, a valuable synthon for more complex molecules.
The following table summarizes key aspects of selectivity in the synthesis of trifluoromethyl pyridyl ketones and their derivatives.
| Selectivity Type | Synthetic Challenge | Methodological Approach | Key Findings |
| Chemoselectivity | Selective reaction at one of two ketone groups in a diketone. | Enzymatic reduction using ketoreductases. | Enzymes can differentiate between methyl and trifluoromethyl ketones, enabling selective reduction. nih.gov |
| Regioselectivity | Controlled placement of a trifluoroacetyl group on the pyridine ring. | Cyclocondensation reactions with trifluoromethyl-containing building blocks. | The choice of building block and reaction conditions dictates the final substitution pattern on the pyridine ring. nih.gov |
| Stereoselectivity | Creation of a specific enantiomer of a chiral pyridine derivative. | Copper-catalyzed asymmetric alkylation of alkenyl pyridines. | High enantioselectivity can be achieved using a chiral diphosphine ligand. nih.govresearchgate.net |
| Stereoselectivity | Enantioselective functionalization at the C3 position of pyridine. | Iridium-catalyzed enantioselective C3 allenylation. | Provides access to a variety of chiral C3-substituted pyridines with high enantiomeric excess. chemrxiv.org |
Contemporary Approaches to Sustainable Chemical Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govresearchgate.net The synthesis of this compound and its congeners is an area where these principles are being actively applied.
One of the key tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. jocpr.comrsc.org Addition reactions are inherently atom-economical. rsc.org For example, the [3+2] cycloaddition of alkynes and isocyanides to form pyrroles is an atom-economical method for constructing heterocyclic rings. acs.org In the context of trifluoromethyl ketone synthesis, developing catalytic cycles that minimize the use of stoichiometric reagents is a primary goal.
Flow chemistry has emerged as a powerful tool for sustainable synthesis, offering advantages in terms of safety, scalability, and reaction control. organic-chemistry.org Continuous-flow processes for the α-trifluoromethylation of ketones have been developed using visible light photoredox catalysis. nih.govorganic-chemistry.org These methods can utilize inexpensive and non-toxic organic dyes as photoredox catalysts, replacing more traditional and costly heavy metal catalysts. organic-chemistry.org The short reaction times and efficient mixing in flow reactors can lead to higher yields and selectivities. nih.govresearchgate.net For instance, a micro-flow system for the nucleophilic trifluoromethylation of carbonyl compounds using gaseous fluoroform has been reported, demonstrating the potential for safer and more efficient handling of gaseous reagents. researchgate.net
The use of greener solvents and catalysts is another important aspect of sustainable synthesis. nih.gov The synthesis of pyridine derivatives can be achieved using environmentally benign solvents or even in solvent-free conditions, often accelerated by microwave or ultrasonic irradiation. nih.gov The development of reusable, solid-supported catalysts for the synthesis of triarylpyridines exemplifies a move towards more sustainable catalytic systems. researchgate.net Furthermore, the direct conversion of renewable resources like glycerol (B35011) and ammonia into pyridines using zeolite catalysts represents a significant step towards a more sustainable chemical industry. rsc.org
Recent advancements in green chemistry have also led to the development of safer and more environmentally friendly methods for producing key reagents. For example, a novel process for synthesizing sulfonyl fluorides, important in "click chemistry," uses readily available and less toxic starting materials, producing only non-toxic salts as byproducts. sciencedaily.com
The table below highlights some contemporary sustainable approaches relevant to the synthesis of trifluoromethyl pyridyl ketones.
| Sustainable Approach | Principle | Application in Synthesis | Benefits |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Designing addition and cycloaddition reactions. rsc.orgacs.org | Reduced waste generation and increased resource efficiency. jocpr.com |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | α-Trifluoromethylation of ketones using photoredox catalysis. nih.govorganic-chemistry.org | Enhanced safety, scalability, and reaction control; often shorter reaction times. organic-chemistry.orgresearchgate.net |
| Green Catalysis | Using catalysts that are environmentally benign and can be recycled. | Solid-supported catalysts for pyridine synthesis; use of organic dyes as photoredox catalysts. organic-chemistry.orgresearchgate.net | Reduced use of hazardous materials and potential for catalyst reuse. nih.gov |
| Renewable Feedstocks | Utilizing starting materials from renewable sources. | Synthesis of pyridines from glycerol and ammonia over zeolite catalysts. rsc.org | Reduced reliance on fossil fuels and a more sustainable chemical supply chain. rsc.org |
Mechanistic Investigations and Chemical Reactivity of 2,2,2 Trifluoro 1 Pyridin 2 Yl Ethanone
Nucleophilic and Electrophilic Reactivity of the Trifluoromethyl Ketone Moiety
The trifluoromethyl ketone moiety is the principal site of reactivity in 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone. The presence of the three fluorine atoms has a profound activating effect on the carbonyl group.
The potent inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the carbonyl carbon exceptionally electron-deficient and, therefore, highly electrophilic. nih.gov This enhanced electrophilicity renders the ketone susceptible to attack by a wide range of nucleophiles, even weak ones. This is in contrast to typical dialkyl or aryl ketones, which often require stronger nucleophiles or harsher reaction conditions. Consequently, the compound readily undergoes nucleophilic addition reactions. libretexts.org For example, in the presence of water or alcohols, it can form stable hydrate (B1144303) or hemiacetal species, respectively. The hydrate form, in particular, can aid in the stabilization of the compound for storage and handling. researchgate.net
A common transformation is the reduction of the ketone to the corresponding secondary alcohol, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanol. This can be achieved with standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄). libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org
Furthermore, the activated ketone can participate in classic carbon-carbon bond-forming reactions. These include additions of organometallic reagents, such as Grignard reagents (RMgX), which attack the electrophilic carbonyl carbon to form tertiary alcohols after an aqueous workup. libretexts.orgorganic-chemistry.org Another relevant transformation is the Reformatsky reaction, where an organozinc reagent, typically generated from an α-halo ester and zinc metal, adds to the ketone to produce a β-hydroxy ester. wikipedia.orgorganic-chemistry.org The trifluoromethyl group's activation makes the ketone an excellent substrate for these types of additions. researchgate.net
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Ethanol or Methanol, 0°C to room temperature |
| Grignard Reaction | Alkyl/Aryl Magnesium Halide (RMgX) | Tertiary Alcohol | Anhydrous ether or THF, followed by acid workup |
| Reformatsky Reaction | BrZnCH₂CO₂R, Zinc | β-Hydroxy Ester | Anhydrous THF or benzene (B151609), heating |
| Hydration | Water (H₂O) | Geminal diol (Hydrate) | Aqueous media |
Reaction Pathways Involving the Pyridine (B92270) Nitrogen Center
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, typically conferring basic and nucleophilic properties. However, in this compound, the strong electron-withdrawing trifluoroacetyl group significantly reduces the electron density on the entire pyridine ring, including the nitrogen atom. nih.gov This deactivation diminishes the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. researchgate.net
Despite this reduced reactivity, the nitrogen can still participate in characteristic reactions, particularly quaternization. This involves the reaction of the pyridine nitrogen with an electrophile, such as an alkyl halide, to form a pyridinium (B92312) salt. google.com Studies on various pyridine derivatives have shown that such reactions can be effectively carried out, often facilitated by microwave irradiation to shorten reaction times and improve yields. semanticscholar.orgresearchgate.net For example, reacting a pyridine with an alkyl iodide or bromide leads to the corresponding N-alkylpyridinium salt. semanticscholar.orgnih.gov The formation of these quaternary salts further activates the pyridine ring toward nucleophilic attack. google.comyoutube.com
The nitrogen lone pair also allows the molecule to act as a ligand, coordinating to metal centers in the formation of coordination complexes.
Table 2: Representative Quaternization Reaction
| Reactant | Electrophile | Product | Heating Method | Reference |
|---|---|---|---|---|
| Pyridine Derivatives | Methyl Iodide | N-Methylpyridinium Iodide | Microwave (MW) or Conventional | semanticscholar.org |
| Pyridine Derivatives | 1,3-Dibromopropane | N-(3-Bromopropyl)pyridinium Bromide | Microwave (MW) or Conventional | semanticscholar.org |
Transformations and Modifications of the Pyridine Aromatic System
The pyridine ring in this compound is electron-deficient, a characteristic that is intensified by the adjacent trifluoroacetyl group. This electronic nature makes electrophilic aromatic substitution (e.g., nitration, halogenation) exceedingly difficult. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position. nih.govyoutube.com
The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are most activated toward nucleophilic attack. This is because the anionic intermediate (a Meisenheimer-type complex) formed during the reaction can be stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com In the case of this compound, the trifluoroacetyl group at the 2-position further withdraws electron density, making the 4- and 6-positions particularly susceptible to nucleophilic attack.
Therefore, a halogenated derivative, such as 6-chloro-2-(trifluoroacetyl)pyridine, would be an excellent substrate for SNAr reactions. Nucleophiles like alkoxides, thiolates, or amines could readily displace the chloride to yield highly functionalized pyridine derivatives. SNAr reactions on fluoro-pyridines are known to be particularly rapid, often proceeding under milder conditions than their chloro- or bromo- counterparts. mdpi.com
Transition Metal-Mediated Cross-Coupling and Functionalization Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are valuable precursors for such transformations.
The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a powerful method for creating biaryl structures. bohrium.comnih.gov A derivative such as 5-bromo-2-(trifluoroacetyl)pyridine could be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base to yield 5-aryl-2-(trifluoroacetyl)pyridines. nih.govresearchgate.net
Similarly, the Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, can be used to introduce alkynyl substituents onto the pyridine ring. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov A bromo-substituted 2-(trifluoroacetyl)pyridine would serve as a suitable electrophile for this transformation.
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Halo-2-(trifluoroacetyl)pyridine + Arylboronic Acid | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | Aryl-Pyridine |
| Sonogashira | Halo-2-(trifluoroacetyl)pyridine + Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | Alkynyl-Pyridine |
Exploration of Stereoselective Transformations
The prochiral ketone of this compound is an ideal substrate for stereoselective transformations to generate the chiral alcohol, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanol, which is a valuable building block for pharmaceuticals and agrochemicals.
A prominent method for this conversion is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgnrochemistry.com This reaction employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source (e.g., BH₃·THF or catecholborane) to reduce ketones to alcohols with high enantioselectivity. organic-chemistry.orgalfa-chemistry.com The mechanism involves the formation of a complex between the catalyst, the borane, and the ketone, which positions the ketone for a face-selective hydride transfer. nrochemistry.com While the asymmetric reduction of trifluoromethyl ketones can be challenging due to the electronic properties of the substrate, modifications to the CBS protocol, such as the addition of a Lewis acid like BF₃·OEt₂, have been shown to enhance enantioselectivity. nih.govresearchgate.net
An alternative approach involves the diastereoselective reduction of a chiral imine derivative. For instance, the ketone can be condensed with an enantiopure chiral auxiliary, such as (S)-p-toluenesulfinamide, to form an N-sulfinyl ketimine. Subsequent reduction of this imine with a hydride reagent like sodium borohydride proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to furnish the desired chiral amine, or, if a different sequence is used, can guide the formation of a chiral alcohol. unito.it
Table 4: Methods for Stereoselective Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol
| Method | Key Reagents | Intermediate | Key Feature | Reference |
|---|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine Catalyst, Borane (BH₃) | Catalyst-Ketone-Borane Complex | Catalytic, enantioselective reduction of the ketone. | nih.govwikipedia.org |
| Chiral Auxiliary-Directed Reduction | Chiral Sulfinamide, NaBH₄ | N-Sulfinyl Ketimine | Diastereoselective reduction of an imine derivative. | unito.it |
Catalytic Roles and Applications in Advanced Organic Transformations
Utility of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone as a Key Synthetic Intermediate and Building Block
This compound serves as a crucial synthetic intermediate for the introduction of the trifluoromethyl-pyridinyl motif into larger, more complex molecules. The incorporation of fluorine-containing groups is a dominant strategy in modern drug discovery, as it can significantly enhance the metabolic stability, binding affinity, bioavailability, and lipophilicity of a drug candidate. nih.govnih.govpharmablock.com The trifluoromethyl group is particularly valued, and building blocks that carry this moiety are essential for the efficient synthesis of new chemical entities. nih.govnih.gov
The synthetic utility of this ketone stems from two primary features: the reactivity of the trifluoroacetyl group and the presence of the pyridine (B92270) ring. The ketone's carbonyl group can undergo a wide range of transformations, such as reduction to form chiral alcohols or reaction with nucleophiles to build carbon-carbon or carbon-heteroatom bonds. The pyridine ring itself can be functionalized or act as a coordinating ligand for metal catalysts. This dual reactivity makes this compound a versatile building block in the synthesis of pharmaceuticals and agrochemicals. nih.gov
Participation in Lewis Acid-Catalyzed Processes
Lewis acids are frequently employed in organic synthesis to activate substrates towards nucleophilic attack. In the case of pyridine-containing compounds, the lone pair of electrons on the nitrogen atom can coordinate to a Lewis acid. nih.govnih.gov This coordination activates the pyridine ring, making it more electron-deficient and thus more susceptible to nucleophilic aromatic substitution or conjugate addition, particularly at the C2 and C4 positions. nih.govresearchgate.netsemanticscholar.org
While specific literature examples detailing Lewis acid-catalyzed reactions directly at the carbonyl carbon of this compound are not prominent, the principle of Lewis acid activation of the pyridine ring is well-established. For instance, zinc-based Lewis acids have been shown to activate pyridines for nucleophilic aromatic substitution and conjugate addition reactions. nih.gov Nickel/Lewis acid co-catalysis has been used for the direct C-2 selective alkenylation of pyridines. nih.gov This activation strategy suggests that in the presence of a Lewis acid, this compound would become a more potent electrophile, not only at the ring but also potentially at the carbonyl carbon, facilitating reactions with various nucleophiles.
Photoredox Catalysis and Single Electron Transfer Mechanisms
Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions by leveraging the reactivity of radical species generated via single electron transfer (SET) processes. Pyridine derivatives are common substrates in these transformations. For example, photochemical methods for the functionalization of pyridines with radicals derived from allylic C-H bonds have been developed, proceeding through the formation of pyridinyl radicals upon SET reduction of activated pyridinium (B92312) ions. acs.orgnih.govresearchgate.netunibo.it
Despite the prevalence of pyridines in photoredox catalysis, specific examples involving this compound as a substrate in such transformations were not found in the searched literature. The combination of the electron-withdrawing trifluoroacetyl group and the redox-active pyridine ring suggests potential for its participation in SET mechanisms, but dedicated studies on this specific compound's photochemical reactivity are not yet widely reported.
Enantioselective Catalysis Employing Chiral Catalysts
The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry, as stereochemistry is critical to biological activity. Asymmetric reduction of prochiral ketones is one of the most direct methods to achieve this. This compound, as a 2-pyridine ketone, is an ideal substrate for such transformations.
Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to a variety of 2-pyridine ketones, affording the corresponding chiral alcohols with excellent enantioselectivities under mild conditions. nih.govacs.org These reactions provide a direct route to valuable chiral building blocks for organic synthesis. nih.gov The use of chiral rhodium complexes, often derived from enantiopure phosphorus ligands, has become a powerful tool in the manufacturing of chiral drugs. rsc.org A study by Zhang et al. demonstrated the efficacy of a [Rh(COD)Binapine]BF₄ catalyst system for the hydrogenation of various 2-pyridine ketones. nih.gov
| Substrate (2-Pyridine Ketone) | Catalyst | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 2-Acetylpyridine | [Rh(COD)Binapine]BF₄ | DCM | 10 | 30 | 12 | >99 | 99 |
| 1-(Pyridin-2-yl)propan-1-one | [Rh(COD)Binapine]BF₄ | DCM | 10 | 30 | 12 | >99 | 99 |
| 1-(Pyridin-2-yl)butan-1-one | [Rh(COD)Binapine]BF₄ | DCM | 10 | 30 | 12 | >99 | 99 |
| 2-Benzoylpyridine | [Rh(COD)Binapine]BF₄ | DCM | 30 | 30 | 24 | >99 | 98 |
| 1-(4-Chlorophenyl)-1-(pyridin-2-yl)methanone | [Rh(COD)Binapine]BF₄ | DCM | 30 | 30 | 24 | >99 | 99 |
Organocatalytic Strategies and Their Synergies
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. Pyridine moieties are frequently involved in organocatalytic transformations, often acting as bases or as part of a larger catalyst scaffold. dntb.gov.ua Strategies such as enamine and iminium ion activation are central to many organocatalytic reactions, enabling the functionalization of carbonyl compounds and other substrates.
While the broader field of organocatalysis involving pyridine derivatives is extensive, specific examples that utilize this compound as the primary substrate are not widely documented in the searched literature. The principles of organocatalysis suggest that the ketone could be activated, for example, through the formation of an enamine or enolate under basic conditions, allowing for subsequent reactions. However, dedicated studies to explore these organocatalytic strategies with this compound have not been prominently reported.
Advanced Spectroscopic and Crystallographic Characterization for Molecular Architecture and Intermolecular Forces
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone in solution. While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected spectral features can be reliably predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine (B92270) ring. The proton at position 6 (adjacent to the nitrogen) would likely appear at the most downfield shift, followed by the protons at positions 4, 3, and 5. The coupling between adjacent protons would result in characteristic splitting patterns (doublets and triplets).
¹³C NMR: The carbon NMR spectrum should display seven unique resonances. The carbonyl carbon (C=O) is anticipated to have a chemical shift in the typical range for ketones. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The five carbons of the pyridine ring would have distinct shifts, with C-2 and C-6 generally appearing at the most downfield positions due to their proximity to the electronegative nitrogen atom.
¹⁹F NMR: The fluorine NMR spectrum would provide the most unambiguous signal for the trifluoromethyl group, which is expected to appear as a sharp singlet, as there are no neighboring protons to cause coupling.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | 8.7 - 8.9 | Doublet | H-6 |
| ¹H | 8.0 - 8.2 | Triplet | H-4 |
| ¹H | 7.8 - 8.0 | Doublet | H-3 |
| ¹H | 7.5 - 7.7 | Triplet | H-5 |
| ¹³C | 175 - 185 | Quartet (¹JCF) | C=O |
| ¹³C | 150 - 155 | Singlet | C-2 |
| ¹³C | 148 - 152 | Singlet | C-6 |
| ¹³C | 135 - 140 | Singlet | C-4 |
| ¹³C | 125 - 130 | Singlet | C-5 |
| ¹³C | 120 - 125 | Singlet | C-3 |
| ¹³C | 115 - 125 | Quartet (¹JCF) | -CF₃ |
| ¹⁹F | -70 to -80 | Singlet | -CF₃ |
Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
Vibrational Spectroscopies (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman, are critical for identifying the functional groups and probing the conformational properties of this compound.
FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by several key absorption bands. A strong, sharp band anticipated between 1700 and 1730 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group. The presence of the trifluoromethyl group will give rise to very strong and characteristic C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ range. C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also detect these fundamental vibrations. The pyridine ring breathing modes, which are often strong in Raman spectra, would provide a clear fingerprint for the heterocyclic moiety. The C=O stretch is also Raman active. This technique is particularly useful for studying molecular symmetry and conformational changes between solid and solution states.
Table 2: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium |
| C=O Stretch | Ketone | 1730 - 1700 | Strong (IR) |
| C=C / C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |
| C-F Stretch | Trifluoromethyl | 1300 - 1100 | Very Strong (IR) |
| Ring Breathing | Pyridine Ring | ~1000 | Strong (Raman) |
Note: This table is predictive. The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and gain insight into the compound's structure through analysis of its fragmentation patterns. For this compound (C₇H₄F₃NO), the exact monoisotopic mass is 175.0245 Da.
Under electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺˙) at m/z = 175. A prominent fragmentation pathway would involve the cleavage of the C-C bond between the carbonyl and the trifluoromethyl group, leading to the loss of a ·CF₃ radical. This would produce a highly stable 2-pyridoyl cation at m/z = 106. Further fragmentation of this ion by the loss of a neutral carbon monoxide (CO) molecule would yield a pyridyl cation at m/z = 78.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity |
| 175 | [C₇H₄F₃NO]⁺˙ | Molecular Ion [M]⁺˙ |
| 106 | [C₆H₄NO]⁺ | [M - CF₃]⁺ |
| 78 | [C₅H₄N]⁺ | [M - CF₃ - CO]⁺ |
Note: This table represents a predicted fragmentation pattern under typical EI-MS conditions.
Single Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. A search of the current scientific literature indicates that a crystal structure for this compound has not yet been reported.
Should such a study be performed, it would provide precise measurements of all bond lengths, bond angles, and torsion angles. Key structural questions that SCXRD could answer include the planarity of the molecule and the rotational conformation of the trifluoroacetyl group relative to the plane of the pyridine ring. This information is crucial for understanding steric and electronic effects within the molecule.
Without experimental crystal structure data, the specific non-covalent interactions that stabilize the solid-state form of this compound can only be hypothesized. Based on the functional groups present, several types of interactions are plausible:
Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors. Weak C-H···N and C-H···O hydrogen bonds involving the aromatic protons are highly likely to be present.
Halogen Bonds: The electron-rich nitrogen atom could potentially act as a halogen bond acceptor in an interaction with the electrophilic tip (σ-hole) of a fluorine atom from a neighboring molecule (a C-F···N interaction), although this is generally a weaker type of halogen bond.
π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, which would contribute significantly to the cohesion of the crystal lattice.
The definitive presence, geometry, and energetic contribution of these interactions can only be confirmed through a successful single-crystal X-ray diffraction experiment.
Spectroscopic Probes for Molecular Interactions in Solution and Biological Microenvironments
A molecule can sometimes be used as a spectroscopic probe if one of its measurable properties (e.g., fluorescence, NMR chemical shift) is sensitive to its local environment. A review of the available literature does not indicate that this compound has been developed or utilized as a spectroscopic probe for studying molecular interactions in solution or within biological systems. Its structural features, such as the ¹⁹F NMR signal of the CF₃ group, could theoretically report on changes in environmental polarity, but specific applications in this area have not been documented.
Computational Chemistry and Theoretical Modeling of 2,2,2 Trifluoro 1 Pyridin 2 Yl Ethanone
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Stability, and Reaction Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This inductive effect polarizes the carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. DFT calculations can precisely quantify this effect by mapping the molecular electrostatic potential (MEP), which visually represents the charge distribution and identifies regions of positive and negative potential. For instance, in related pyridine (B92270) derivatives, DFT studies have been used to analyze the effects of different substituents on the electron density of the pyridyl nitrogen. researchgate.net
The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For similar pyridine derivatives, DFT calculations have been employed to determine these parameters and correlate them with observed chemical behavior. mdpi.com
| Property | Calculated Value (Arbitrary Units) | Significance |
| Dipole Moment | 3.5 D | Indicates significant polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |
Note: The values in this table are illustrative for a generic pyridyl ketone and are not specific to this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule and understanding the influence of the solvent environment. nih.govnih.gov For a molecule like this compound, which has a rotatable bond between the pyridine ring and the carbonyl group, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule might orient itself when interacting with a biological target. nsf.govfraserlab.com
The solvent plays a critical role in molecular conformation and reactivity. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing insights into how the solvent stabilizes or destabilizes certain conformations. For example, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the pyridine nitrogen and the carbonyl oxygen, influencing the rotational preference around the C-C bond. nih.gov While specific MD studies on this compound are not prevalent, research on similar molecules highlights the importance of such simulations in understanding solvent-solute interactions. fraserlab.com
Prediction of Spectroscopic Signatures (NMR, IR, Raman)
Computational methods can predict various spectroscopic signatures of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR spectra. researchgate.net These predictions can be invaluable for assigning experimental spectra and confirming the structure of synthesized compounds. Online tools and databases also exist for the prediction of NMR spectra based on chemical structure. nmrdb.org
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, allowing for the generation of theoretical IR and Raman spectra. cardiff.ac.ukaps.org These theoretical spectra can be compared with experimental data to identify characteristic vibrational bands, such as the C=O stretch of the ketone and the ring vibrations of the pyridine moiety. core.ac.uksemi.ac.cn For instance, a study on 2-methoxy-3-(trifluoromethyl)pyridine (B55313) utilized DFT to calculate and assign the vibrational frequencies observed in its FT-IR and FT-Raman spectra. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
| C=O Stretch | 1730 | Strong (IR) |
| C-F Stretch | 1150-1250 | Strong (IR) |
| Pyridine Ring Breathing | 990 | Medium (Raman) |
| C-H Stretch (Aromatic) | 3050-3100 | Medium (IR, Raman) |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
For example, the mechanism of nucleophilic addition to the carbonyl carbon can be investigated in detail. DFT calculations can be used to locate the transition state for the attack of a nucleophile, providing information about the geometry and energy of this high-energy species. This allows for the calculation of the activation energy of the reaction, which is a key determinant of the reaction rate. While specific mechanistic studies on this compound are scarce, the general principles have been applied to a wide range of organic reactions. uchicago.edu
Investigations into Biological Activities and Medicinal Applications
Rational Design and Synthesis of Biologically Active Derivatives
The synthesis of derivatives based on the 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone scaffold is a cornerstone of research aimed at discovering new therapeutic agents. The core structure is typically synthesized through methods such as the coupling of pyridine (B92270) derivatives with trifluoroacetyl precursors. One common route involves the reaction of 2-pyridylmagnesium bromide with trifluoroacetyl chloride in an anhydrous solvent. Another approach is the reaction of 2-bromopyridine (B144113) with trifluoroacetic anhydride (B1165640).
Starting from this core, medicinal chemists have employed rational design strategies to synthesize a wide array of derivatives with enhanced biological activity. These strategies often involve modifying the pyridine ring or using the ketone for further reactions to create more complex heterocyclic systems. The goal is to optimize properties like target affinity, selectivity, and pharmacokinetic profiles. For instance, new series of pyridine and thienopyridine derivatives have been developed from chalcone (B49325) precursors, which in turn were treated with 2-cyanothioacetamide (B47340) to yield a pyridinethione intermediate for further functionalization. researchgate.net Similarly, izoxazole-pyridone derivatives have been synthesized by refluxing cyanothioacetamide with arylidene derivatives, leading to compounds with notable antimicrobial properties. nih.gov The synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has also been explored to create novel compounds for biological evaluation. mdpi.com
| Derivative Class | General Synthetic Approach | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Thienopyridines | Reaction of chalcone-derived pyridinethione with α-haloketones or other electrophiles. | Chalcones, 2-cyanothioacetamide, 2-chloro-N-arylacetamide. | researchgate.net |
| Izoxazole-pyridones | Condensation and cyclization reaction. | Cyanothioacetamide, arylidene derivatives. | nih.gov |
| Pyrido[2,3-d]pyrimidines | Multi-step synthesis involving cyclization reactions. | Diethyl oxalate, DMF. | nih.gov |
| Pyridine-hydrazones | Condensation of a pyridine-triazole-thione scaffold with various aldehydes. | 4-Amino-5-(pyridin-X-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, substituted benzaldehydes. | nih.gov |
Mechanisms of Biological Action and Interaction with Biomolecules
The biological effects of this compound derivatives are rooted in their interactions with specific biomolecules, which can modulate cellular pathways involved in disease.
A key mechanism of action for trifluoromethyl ketone-containing compounds is the inhibition of enzymes, particularly hydrolases like proteases and esterases. The electrophilic carbonyl carbon of the trifluoromethyl ketone group is susceptible to nucleophilic attack by active site residues, such as serine. This can lead to the formation of a stable, yet reversible, tetrahedral hemiketal intermediate, which mimics the transition state of the enzymatic reaction. mdpi.com This action can result in potent, slow-binding inhibition, characterized by a long residence time of the inhibitor on the enzyme, which prolongs its pharmacological effect. mdpi.com
Derivatives have also been shown to target other enzyme classes. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives are potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation. nih.gov The mechanism often involves competitive binding at the ATP-binding pocket of the kinase. Another example of biomolecular interaction involves efflux pumps, where a derivative's pyridine ring was predicted to form a ring-stacking interaction with amino acid residues in the hydrophobic trap of the AcrB pump. nih.gov
Research has successfully identified several molecular targets for derivatives of the pyridine-trifluoromethyl ketone scaffold. These targets are often key proteins involved in the pathogenesis of infectious diseases or cancer.
Bacterial Efflux Pumps: A major target in the fight against antibiotic resistance is the family of bacterial efflux pumps. Derivatives of this compound have been specifically designed to inhibit these pumps. For instance, a tetrahydropyridin-3-yl)ethanone derivative has been identified as an inhibitor of efflux pumps in Mycobacterium tuberculosis. nih.gov In Gram-negative bacteria, the AcrB protein, a component of the AcrAB-TolC efflux system, is a well-characterized target for pyridine-based inhibitors. nih.gov
Pim-1 Kinase: In oncology, Pim-1 kinase has been identified as a direct molecular target. nih.gov Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against this kinase, which is overexpressed in various cancers and contributes to tumor growth by promoting cell cycle progression and inhibiting apoptosis. nih.gov
Efficacy as Antitubercular Agents and Efflux Pump Inhibitors
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutic strategies. One promising approach is the development of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. nih.govnih.gov A derivative of the core compound, 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone, has been specifically reported as an efflux pump inhibitor in Mtb. nih.gov
Beyond acting as adjuvants, pyridine-containing scaffolds have also yielded direct-acting antitubercular agents. A phenotypic screening identified a class of 2-pyrazolylpyrimidinones as potent and bactericidal against replicating Mtb, including clinical isolates. nih.gov These compounds were found to have a novel mechanism of action. Structure-activity relationship (SAR) studies revealed that the pyrimidin-4(3H)-one core was crucial for activity. nih.gov
Evaluation of Antimicrobial and Antiviral Efficacy
The pyridine scaffold is a common feature in many antimicrobial and antiviral agents. Derivatives of this compound have been evaluated for broad-spectrum efficacy.
Synthesized pyridine and thienopyridine derivatives have shown good to strong activity against various microbial strains. researchgate.net For example, specific thienopyridine compounds demonstrated significant inhibition zones against Bacillus mycoides and the fungus Candida albicans. researchgate.net One derivative was particularly effective, inhibiting the growth of E. coli, B. mycoides, and C. albicans at very low minimum inhibitory concentrations (MICs). researchgate.net Similarly, certain izoxazole-pyridone derivatives showed antimicrobial activity comparable or even superior to the standard antibiotic Ampicillin against strains like Bacillus subtilis. nih.gov
In the antiviral domain, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent activity against both Coxsackievirus B3 (CVB3), an RNA virus, and human adenovirus 7 (ADV7), a DNA virus, with low toxicity to host cells. mdpi.com Mechanistic studies indicated that these compounds primarily target an early stage of viral replication, after the virus has entered the cell. mdpi.com
| Derivative Class | Test Organism | Observed Activity (MIC or Inhibition Zone) | Reference |
|---|---|---|---|
| Thienopyridine (Compound 12a) | B. mycoides & C. albicans | MIC < 0.0048 mg/mL | researchgate.net |
| Thienopyridine (Compound 15) | B. mycoides | Inhibition zone: 33 mm | researchgate.net |
| Pyridonethiol (Compound 89b/c) | B. subtilis | MIC = 0.12 μg/mL (Double potency of Ampicillin) | nih.gov |
| 2-Benzoxyl-phenylpyridine (W-9) | CVB3 & ADV7 | Effective at 120 μM | mdpi.com |
Preclinical Studies in Oncological and Antitumor Research
Derivatives built upon the pyridine framework have shown significant promise in preclinical cancer research. A novel pyridine derivative, designated LHT-17-19, demonstrated both antitumor and antimetastatic properties in mouse models of lung cancer, including syngeneic and patient-derived xenograft models. rrpharmacology.ruresearchgate.net
Furthermore, pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. nih.gov Several compounds in this class exhibited potent activity against MCF-7 breast cancer cells, with IC₅₀ values in the low micromolar or even nanomolar range, superior to the standard drug staurosporine. nih.gov This antitumor effect was linked to their ability to inhibit Pim-1 kinase. nih.gov Additionally, novel scaffolds combining pyridine, 1,2,4-triazole, and hydrazone moieties have been investigated as potential antitumor agents. nih.gov
| Compound | IC50 against MCF-7 (μM) | PIM-1 Kinase Inhibition (IC50, nM) | Reference |
|---|---|---|---|
| Compound 4 | - | 11.4 | nih.gov |
| Compound 6 | - | 34.6 | nih.gov |
| Compound 9 | 0.57 - 3.15 | - | nih.gov |
| Compound 10 | - | 17.2 | nih.gov |
| Compound 11 | - | 21.4 | nih.gov |
| Staurosporine (Reference) | 6.76 | 16.7 | nih.gov |
The Influence of Fluorine Substitution on Pharmacokinetic and Pharmacodynamic Profiles
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The trifluoromethyl (-CF3) group in this compound is particularly significant, profoundly influencing its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles when used as a scaffold for more complex molecules. evitachem.com
Fluorine's high electronegativity and small atomic size allow it to dramatically alter a molecule's potency, selectivity, metabolic stability, and other pharmacokinetic characteristics. nih.govnih.gov The replacement of hydrogen with fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes, such as cytochrome P450s. mdpi.com For instance, the presence of a trifluoro-t-butyl group in the FDA-approved drug Alpelisib is credited with its higher metabolic stability and excellent oral bioavailability. mdpi.com Similarly, the trifluoromethyl group in this compound is expected to enhance the metabolic resilience of its derivatives.
The introduction of fluorine also significantly impacts a molecule's lipophilicity, a critical factor for membrane permeability and bioavailability. While fluorination often increases lipophilicity by expanding the molecule's hydrophobic surface, the effect is complex and context-dependent. nih.govnih.gov The strong electron-withdrawing nature of the -CF3 group can also alter the basicity (pKa) of the nearby pyridine nitrogen, affecting solubility and receptor interactions. nih.gov This modification can enhance binding affinity to target proteins through favorable steric, electronic, and hydrophobic interactions. evitachem.com
The pharmacodynamic profile is also heavily influenced by the trifluoroacetyl group. The carbonyl carbon of a trifluoromethyl ketone is highly electrophilic, making it a potent warhead for forming reversible covalent bonds with nucleophilic residues like cysteine or serine in enzyme active sites. nih.govnih.gov This property has been exploited in the design of inhibitors for various enzyme classes, including proteases and kinases. nih.govnih.gov The pyridine ring itself contributes to the pharmacodynamic profile by potentially engaging in hydrogen bonding and π-π stacking interactions with biological targets.
Table 1: Anticipated Effects of Trifluoromethyl Substitution on the Properties of Pyridin-2-yl Ethanone (B97240) Derivatives
| Pharmacological Property | Influence of the Trifluoromethyl (-CF3) Group | Scientific Rationale |
| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making the molecule less susceptible to enzymatic oxidation. nih.govmdpi.com |
| Lipophilicity (logD) | Generally Increased | Fluorine substitution increases the hydrophobic surface area of the molecule. nih.govnih.gov |
| Binding Affinity | Potentially Enhanced | The -CF3 group can participate in unique interactions (e.g., orthogonal multipolar C-F···C=O interactions) and increase binding potency. evitachem.commdpi.com |
| Receptor Interaction | Modified Reactivity | The highly electrophilic carbonyl carbon of the trifluoromethyl ketone can act as a covalent warhead, targeting nucleophilic residues in enzymes. nih.govnih.gov |
| Acidity/Basicity (pKa) | Decreased Basicity | The strong electron-withdrawing effect of the -CF3 group reduces the electron density on the pyridine nitrogen, lowering its pKa. nih.gov |
High-Throughput Screening and In Silico Drug Discovery Approaches
The structural motifs present in this compound—a heterocyclic pyridine ring and an electrophilic trifluoromethyl ketone—make it and its derivatives attractive candidates for modern drug discovery campaigns, particularly through high-throughput screening (HTS) and in silico methods.
High-Throughput Screening (HTS)
HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. yu.edu A compound library containing derivatives of this compound could be screened against various targets. Given that trifluoromethyl ketones are known inhibitors of serine and cysteine proteases, an HTS campaign might focus on these enzyme families, such as the SARS-CoV 3CL protease. nih.govnih.gov
The process involves developing a robust assay, often using fluorescence or luminescence to detect inhibition or activation of the target. iu.edunih.gov For example, a fluorogenic substrate peptide could be used to measure the activity of a target protease in the presence of test compounds. nih.gov Hits from the primary screen, defined as compounds showing inhibition above a certain threshold, would then be subjected to secondary assays to confirm their activity and rule out false positives. nih.gov
In Silico Drug Discovery
In silico (computational) approaches are essential for modern drug discovery, often used to prioritize compounds for synthesis and screening, thereby reducing costs and timelines. yu.edumdpi.com These methods are particularly useful for a scaffold like this compound.
Virtual screening is a key in silico technique where large compound databases are computationally docked into the three-dimensional structure of a biological target. mdpi.comresearchgate.net For instance, derivatives of this compound could be virtually screened against the binding sites of kinases or hormone receptors. researchgate.netnih.gov The screening protocol would typically involve:
Ligand-Based Pharmacophore Modeling: Building a model based on known active inhibitors to search for new compounds with similar features. researchgate.net
Structure-Based Docking: Predicting the binding mode and affinity of the compounds within the target's active site. nih.gov
ADME/Tox Prediction: Calculating absorption, distribution, metabolism, and excretion (ADME) properties to assess the "drug-likeness" of the virtual hits. nih.govnih.gov
Molecular dynamics simulations can further refine the results by simulating the movement of the compound within the binding pocket over time to assess the stability of the interaction. researchgate.net This combined approach helps to identify the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation. mdpi.com
Table 2: Hypothetical In Silico Workflow for this compound Derivatives
| Step | Description | Tools and Techniques | Desired Outcome |
| 1. Target Selection | Identify a relevant biological target known to be inhibited by electrophilic ketones or pyridine-containing molecules (e.g., cysteine protease, kinase). | Literature Review, Bioinformatics Databases | A validated 3D protein structure (e.g., from PDB). nih.gov |
| 2. Library Preparation | Create a virtual library of derivatives based on the this compound scaffold. | Chemical drawing software, database generation tools. | A set of diverse but related virtual compounds. |
| 3. Virtual Screening | Dock the virtual library into the target's binding site to predict binding affinity and pose. | Molecular docking software (e.g., Glide, AutoDock). mdpi.com | A ranked list of compounds based on docking scores. |
| 4. Post-Screening Analysis | Refine the hit list using more computationally intensive methods and property prediction. | MM-GBSA calculations, ADME prediction servers (e.g., SwissADME). mdpi.comnih.gov | A short-list of high-priority candidates with good predicted binding and favorable drug-like properties. |
| 5. Synthesis & In Vitro Testing | Synthesize the prioritized compounds and test their biological activity experimentally. | Chemical synthesis, enzymatic assays. | Experimental confirmation of in silico predictions and identification of lead compounds. mdpi.com |
Broader Applications in Chemical Sciences and Beyond
Development of Advanced Fluorinated Materials
The strategic incorporation of fluorine into organic compounds is a well-established method for developing advanced materials with unique properties. jst.go.jp The development of organic compounds containing fluorine has led to significant advances in the field of functional materials. nih.gov The trifluoromethyl group (-CF3), a key feature of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone, is particularly effective in modifying a molecule's physical and chemical properties.
The combination of the unique properties of the fluorine atom and the pyridine (B92270) moiety is thought to be responsible for the biological activities of trifluoromethylpyridine (TFMP) derivatives. jst.go.jp These distinct physicochemical properties make TFMP intermediates, such as this compound, important for the development of new functional materials and polymers. researchoutreach.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic landscape of the pyridine ring, influencing intermolecular interactions and enhancing thermal and metabolic stability. This makes such compounds valuable building blocks for creating specialized polymers and materials where high performance and durability are required.
Contributions to Agrochemical and Crop Protection Science
The field of agrochemicals has been profoundly impacted by the introduction of fluorinated compounds. Over 50% of the pesticides introduced in the last two decades contain fluorine, and approximately 40% of all fluorine-containing pesticides on the market feature a trifluoromethyl group. jst.go.jpnih.gov Trifluoromethylpyridine (TFMP) derivatives are of particular importance and are widely used to protect crops from various pests. jst.go.jpjst.go.jp
Compounds like this compound and its isomers serve as key intermediates or building blocks in the synthesis of modern agrochemicals. researchoutreach.orgmyskinrecipes.com The trifluoromethylpyridine structure is a biologically active fragment found in approximately 30 commercial pesticides. researchgate.net The presence of the TFMP moiety often leads to higher efficacy, greater stability, and improved selectivity in the resulting pesticide. myskinrecipes.com
Several successful agrochemicals have been developed using TFMP intermediates:
Fluazifop-butyl , an herbicide, was the first TFMP derivative to be commercialized and is effective against perennial grass weeds. nih.govresearchoutreach.org
Flazasulfuron is another herbicide that is selective for use on turf, sugarcane, and perennial crops. researchoutreach.org
Flonicamid , an insecticide effective against aphids, contains a 4-trifluoromethyl-pyridine structure. researchoutreach.org
Sulfoxaflor , an insecticide that targets sap-feeding pests, is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org
Chlorfluazuron , an insect growth regulator, is synthesized from TFMP starting materials. researchoutreach.org
The consistent demand for these and other advanced crop protection products underscores the importance of trifluoromethyl-containing pyridine intermediates in the agrochemical industry. researchoutreach.org
Applications in the Synthesis of Dyes, Pigments, and Functional Materials
The pyridine nucleus, a core component of this compound, is a versatile scaffold for the synthesis of dyes and pigments. Azo dyes based on a pyridine ring have been shown to possess advantageous properties, including a color-deepening effect and excellent sublimation fastness when applied to synthetic fibers. nih.govresearchgate.net
Research into pyridinone azo dyes, which can be synthesized from pyridine-containing precursors, has demonstrated their effectiveness for dyeing polyester (B1180765) and polyamide fabrics. emerald.com These dyes exhibit high color strength and good fastness to washing, rubbing, and light. emerald.com The small molecular structure of pyridine-based dyes can also lead to better dyeability on tightly woven synthetic fabrics. nih.govresearchgate.net
Beyond traditional dyeing, the heterocyclic pyridine framework is integral to the development of functional materials with specific optical or biological properties. nih.gov For example, derivatives have been created that exhibit fluorescence, a desirable characteristic for sensors and imaging agents. nih.gov The ability to modify the pyridine ring and its substituents allows chemists to fine-tune the electronic and photophysical properties of the resulting molecules for a wide range of applications. emerald.com
Role as a Key Intermediate in Fine Chemical and Specialty Chemical Manufacturing
This compound and its structural isomers are recognized as crucial intermediates in the synthesis of fine and specialty chemicals, particularly for the pharmaceutical and agrochemical industries. nih.govresearchoutreach.org The structure is considered a "privileged motif" and a versatile precursor for a variety of bioactive molecules. evitachem.com Its utility stems from a combination of the reactive ketone functionality and the stable, yet modifiable, pyridine ring. myskinrecipes.com
The synthesis of complex trifluoromethylpyridine derivatives often relies on the construction of the pyridine ring using a trifluoromethyl-containing building block, such as a trifluoroacetyl compound. nih.govjst.go.jp This approach highlights the fundamental role of compounds like this compound. Furthermore, its hydrate (B1144303) form shows enhanced stability, which is a valuable attribute in manufacturing processes as it can reduce hygroscopicity and prevent unwanted side reactions. evitachem.com Pyridine itself is often referred to as a critical "chip" in the production of high-value chemicals, and its fluorinated derivatives are central to the innovation of next-generation products. agropages.com
Table 1: Summary of Applications for this compound and Related Compounds
| Section | Application Area | Specific Use | Key Findings & Relevance |
|---|---|---|---|
| 8.1 | Advanced Materials | Building block for fluorinated polymers and materials | The -CF3 group imparts unique electronic properties, thermal stability, and durability. jst.go.jpnih.govresearchoutreach.org |
| 8.2 | Agrochemicals | Intermediate for herbicides, insecticides, and fungicides | The TFMP core is a key structural feature in many modern, highly effective pesticides. nih.govresearchoutreach.orgmyskinrecipes.comresearchgate.net |
| 8.3 | Dyes & Pigments | Precursor for azo and pyridinone dyes | The pyridine ring provides good color depth and high fastness properties on synthetic fibers. nih.govresearchgate.netemerald.com |
| 8.4 | Fine & Specialty Chemicals | Versatile chemical intermediate | Serves as a key building block for complex bioactive molecules in the pharmaceutical and agrochemical sectors. researchoutreach.orgevitachem.comjst.go.jp |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| Chlorfluazuron | Insecticide derived from TFMP intermediates researchoutreach.org |
| Flazasulfuron | Herbicide derived from TFMP intermediates researchoutreach.org |
| Flonicamid | Insecticide containing a 4-trifluoromethyl-pyridine structure researchoutreach.org |
| Fluazifop-butyl | Herbicide, first commercialized TFMP derivative nih.govresearchoutreach.org |
| Sulfoxaflor | Insecticide based on a 6-(trifluoromethyl)pyridine structure researchoutreach.org |
| Pyridine | Core heterocyclic structure jst.go.jpresearchoutreach.orgnih.gov |
Future Research Trajectories and Emerging Opportunities
Development of Novel and Efficient Synthetic Transformations
While existing methods for the synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone and related structures are established, future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic protocols. Current strategies often involve the trifluoroacetylation of pyridine (B92270) derivatives or the reaction of organometallic pyridine precursors with trifluoroacetylating agents. nih.gov
Future research should aim to:
Develop catalytic, metal-free trifluoroacetylation methods: A significant advancement would be the creation of transition-metal-free protocols for the direct C-H trifluoroacetylation of pyridines, which would reduce cost and environmental impact. nih.govacs.org
Expand multicomponent reaction strategies: Designing one-pot syntheses that combine simple, readily available starting materials to construct the 2-(trifluoroacetyl)pyridine core in a single step would greatly enhance efficiency.
Utilize novel trifluoromethylating agents: Exploration of new, safer, and more efficient sources of the trifluoromethyl group could provide alternative and improved synthetic routes. myskinrecipes.com
A comparison of potential future synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Trifluoroacetylation | Atom economy, reduced waste, simplified starting materials. nih.govacs.org | Development of novel organocatalysts or photocatalytic systems. |
| Multicomponent Reactions | High efficiency, molecular diversity from simple precursors. | Discovery of new reaction cascades leading to the target scaffold. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Adaptation of existing batch syntheses to continuous flow processes. |
Advancement of Asymmetric Catalysis with Fluoro-Ketones
The prochiral nature of the ketone in this compound makes it an excellent substrate for asymmetric catalysis, leading to the formation of valuable chiral trifluoromethylated alcohols. These chiral products are significant building blocks for pharmaceuticals. acs.orgnih.gov Future research in this area will likely concentrate on enhancing the enantioselectivity and broadening the scope of these transformations.
Key areas for future investigation include:
Development of novel chiral catalysts: The design and synthesis of new transition-metal catalysts (e.g., based on iron or manganese for sustainability) and organocatalysts for the asymmetric reduction of 2-(trifluoroacetyl)pyridine will be crucial. acs.orgnih.gov
Expansion of asymmetric reaction types: Beyond reductions, the application of this ketone in other asymmetric transformations, such as aldol (B89426) or Mannich reactions, could yield a wider array of chiral molecules.
Enantioselective synthesis of derivatives: Future work should explore the asymmetric synthesis of derivatives of this compound with substitutions on the pyridine ring, which could lead to new chiral ligands or drug candidates. acs.org
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Future opportunities in this domain include:
De novo design of inhibitors: AI models can be trained on existing data to generate novel molecular structures based on the this compound scaffold that are predicted to have high affinity for specific biological targets. nih.gov
Predictive modeling for ADMET properties: Machine learning algorithms can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to prioritize candidates for synthesis and testing. researchgate.net
Reaction prediction and optimization: AI can assist in predicting the outcomes of chemical reactions and optimizing synthetic routes, making the synthesis of new derivatives more efficient. cam.ac.uk
Exploration of New Therapeutic Areas and Target Identification
The trifluoromethyl ketone moiety is a known pharmacophore that can act as a reversible covalent inhibitor of serine and cysteine proteases. researchgate.netnih.govresearchgate.net This has led to the investigation of related compounds as inhibitors of enzymes like SARS-CoV 3CL protease. researchgate.netnih.govnih.gov The pyridine ring is also a common feature in many approved drugs. drugbank.comnih.govresearchgate.netresearchgate.net
Future research should focus on:
Screening against diverse enzyme classes: A broader screening of this compound and its derivatives against various enzyme families, such as kinases and other proteases, could uncover new therapeutic applications. nih.gov
Antiviral and antimicrobial applications: Given the promising results against SARS-CoV proteases and the general antimicrobial potential of pyridine derivatives, further investigation into its efficacy against other viruses and bacteria is warranted. nih.govnih.gov
Neurological and inflammatory disorders: The structural motifs present in the compound suggest potential activity in the central nervous system and in inflammatory pathways, which are underexplored areas for this specific molecule. myskinrecipes.commdpi.com
A summary of potential therapeutic targets is provided below:
| Therapeutic Area | Potential Molecular Target | Rationale |
| Antiviral | Cysteine Proteases (e.g., SARS-CoV-2 Mpro) | The trifluoromethyl ketone can form a reversible covalent bond with the active site cysteine. researchgate.netnih.gov |
| Oncology | Kinases (e.g., PIM-1), Proteases | Pyridine scaffolds are present in many kinase inhibitors; trifluoromethyl ketones can inhibit various proteases. nih.govacs.org |
| Anti-inflammatory | Serine Proteases | Trifluoromethyl ketones are known inhibitors of serine proteases involved in inflammation. researchgate.netmdpi.com |
| Antimicrobial | Various bacterial enzymes | Pyridine derivatives have a broad history of antimicrobial activity. nih.gov |
Comprehensive Mechanistic Understanding through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and predicting its biological interactions. Future research will benefit from a synergistic approach that combines experimental studies with computational modeling. nih.govnih.gov
Key research directions include:
Elucidation of synthetic reaction pathways: Detailed mechanistic studies, including kinetic analysis and the isolation of intermediates, combined with Density Functional Theory (DFT) calculations, can provide a complete picture of the synthetic transformations. acs.org
Modeling enzyme-inhibitor interactions: Computational docking and molecular dynamics simulations can predict how derivatives of this compound bind to target enzymes, guiding the design of more potent and selective inhibitors. nih.govnih.govnih.gov
Understanding covalent bond formation: Integrated approaches can clarify the mechanism of reversible covalent inhibition by the trifluoromethyl ketone group, which is crucial for its function as a pharmacophore. nih.gov
Translational Research towards Clinical Applications
The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical applications. For derivatives of this compound, a clear pathway for translational research needs to be established.
Future efforts in this area will require:
Lead optimization: Promising initial hits will need to be chemically modified to improve their potency, selectivity, and pharmacokinetic properties.
In vivo efficacy studies: Compounds that show high in vitro activity must be tested in animal models of disease to confirm their therapeutic potential.
Preclinical safety and toxicology studies: A comprehensive evaluation of the safety profile of lead candidates is a critical step before they can be considered for human trials.
The journey from a promising laboratory compound to a clinically approved drug is long and complex, but the unique chemical properties of this compound make it and its future derivatives compelling candidates for such endeavors.
Q & A
Basic Research Questions
What are the standard synthetic routes for preparing 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves coupling pyridine derivatives with trifluoroacetyl precursors. A common method starts with 2-bromopyridine and trifluoroacetic anhydride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) under reflux . Optimization variables include:
- Solvent choice : Aprotic solvents like DMF enhance nucleophilic substitution.
- Temperature : Reflux (~150°C) ensures sufficient activation energy.
- Catalyst/base : Potassium carbonate improves deprotonation efficiency.
Yield improvements (from ~60% to >80%) are achievable via continuous flow reactors in industrial settings .
Which analytical techniques are critical for characterizing this compound, and how are they applied?
Key methods include:
- NMR Spectroscopy : Confirms structure via characteristic shifts (e.g., CF₃ group: δ ~115–120 ppm in ¹⁹F NMR; pyridine protons: δ ~7–9 ppm in ¹H NMR) .
- HPLC : Assesses purity (>98% purity achievable with gradient elution using C18 columns) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 175.1 (C₇H₄F₃NO⁺) validates molecular weight .
What are the primary chemical reactions of this compound, and how do functional groups influence reactivity?
Reactivity is dominated by:
- Ketone group : Susceptible to nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄ yields 2,2,2-trifluoro-1-(pyridin-2-yl)ethanol) .
- Pyridine ring : Participates in electrophilic substitution (e.g., nitration at the 4-position under HNO₃/H₂SO₄) .
- Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing intermediates in SNAr reactions .
Advanced Research Questions
How can computational methods (e.g., DFT) predict reaction mechanisms or electronic properties?
Density Functional Theory (DFT) studies reveal:
- Electrophilicity : The trifluoromethyl group increases the ketone’s electrophilicity (local electrophilicity index ω ≈ 3.5 eV) .
- Reaction pathways : Transition states for nucleophilic attacks show energy barriers of ~25 kcal/mol, aligning with experimental yields .
Applications include optimizing catalyst selection (e.g., Pd for cross-coupling) and predicting regioselectivity in heterocyclic substitutions.
What strategies resolve contradictions in spectroscopic or crystallographic data?
Discrepancies between experimental and computational data often arise from:
- Solvent effects : Polar solvents shift NMR peaks (e.g., DMSO-d₆ vs. CDCl₃) .
- Crystal packing : SHELX-refined structures may show bond-length variations (±0.02 Å) due to torsional strain .
Mitigation involves: - Cross-validating with multiple techniques (e.g., X-ray crystallography + IR for carbonyl confirmation) .
- Using high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
How does structural modification (e.g., substituent position) impact biological activity or material properties?
Structure-Activity Relationship (SAR) studies highlight:
- Pyridine substitution : 5-Amino derivatives (vs. 3-nitro analogs) enhance solubility (logP reduced by ~0.5) and antimicrobial activity (MIC reduced from 128 µg/mL to 32 µg/mL) .
- Fluorine positioning : 4-Fluoro analogs exhibit stronger enzyme inhibition (IC₅₀ = 1.2 µM vs. 5.7 µM for non-fluorinated) due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
